Bis(2,4-dichlorophenyl)methanone

Description

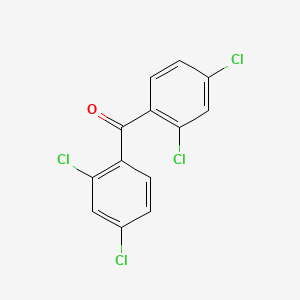

Bis(2,4-dichlorophenyl)methanone is a diarylketone featuring two 2,4-dichlorophenyl groups attached to a carbonyl group. Its molecular formula is $ \text{C}{13}\text{H}6\text{Cl}_4\text{O} $, with a molecular weight of 314.00 g/mol. The 2,4-dichloro substitution pattern enhances lipophilicity and may influence binding interactions in biological systems .

Properties

CAS No. |

25187-08-0 |

|---|---|

Molecular Formula |

C13H6Cl4O |

Molecular Weight |

320.0 g/mol |

IUPAC Name |

bis(2,4-dichlorophenyl)methanone |

InChI |

InChI=1S/C13H6Cl4O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H |

InChI Key |

SCBBVCPZAKTFJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

(2-Aminothiazol-5-yl)(2,4-dichlorophenyl)methanone (SOMCL-16-171)

- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $

- Key Properties : LogP = 2.42, molecular weight = 241.07 g/mol, moderate solubility in polar solvents like $ \text{CH}2\text{Cl}2 $.

- Comparison: The replacement of one dichlorophenyl group with an aminothiazole ring reduces molecular weight and logP compared to bis(2,4-dichlorophenyl)methanone.

(2,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone (Y204-0191)

- Molecular Formula : $ \text{C}{10}\text{H}6\text{Cl}2\text{N}2\text{O} $

- Key Properties : LogP = 2.42, polar surface area = 27.81 Ų, solubility (logSw) = -3.40.

- However, the reduced aromaticity may lower thermal stability .

Positional Isomers and Chlorination Patterns

(9H-Carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz)

- Key Findings : Exhibits near-identical photoluminescence in solution compared to 3,4- and 3,5-dichloro isomers. However, crystal packing and intermolecular interactions differ significantly, affecting solid-state emission properties. The 2,4-dichloro substitution enhances steric hindrance, reducing π-π stacking efficiency .

Bis(4-chlorophenyl)methanone

- Molecular Formula : $ \text{C}{13}\text{H}8\text{Cl}_2\text{O} $

- Comparison: The lack of 2-chloro substituents decreases steric hindrance, improving solubility in non-polar solvents (e.g., hexanes). This compound is a breakdown product of dicofol, highlighting differences in environmental persistence compared to this compound .

SR 144528 (Cannabinoid CB2 Antagonist)

- Structure : Contains a 2,4-dichlorophenyl group with a morpholinylmethyl substituent.

- Key Data: Subnanomolar affinity for CB2 ($ K_i = 0.6 \, \text{nM} $), 700-fold selectivity over CB1.

- Comparison: The morpholinyl group in SR 144528 introduces hydrogen-bonding interactions absent in this compound, explaining its high receptor specificity .

(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone

- Application: Synthesized as a herbicide precursor. The cyclohexenyl and methoxyimino groups enable conformational flexibility, enhancing binding to plant enzymatic targets compared to the rigid this compound .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility Profile | Key Applications |

|---|---|---|---|---|

| This compound | 314.00 | 4.85* | Poor in hexanes; moderate in CHCl₃ | Agrochemical intermediates |

| (2-Aminothiazol-5-yl) analog | 241.07 | 2.42 | Soluble in CH₂Cl₂; moderate in MeOH | Kinase inhibitors |

| Bis(4-chlorophenyl)methanone | 247.10 | 3.90* | Soluble in hexanes; insoluble in H₂O | Dicofol degradation |

*Estimated via computational methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.